N-(5-乙酰基-4-甲基噻唑-2-基)-3-溴苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . The compound and its derivatives are considered multi-target ligands, which means they can interact with multiple biological targets .
Molecular Structure Analysis
The molecular structure of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” and its derivatives has been analyzed using techniques such as NMR, FTIR, and elemental analysis . These techniques provide detailed information about the molecular structure and chemical properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” and its derivatives have been analyzed using various techniques . Unfortunately, the specific physical and chemical properties of the compound were not found in the available resources.科学研究应用
抗菌应用
类似于“N-(5-乙酰基-4-甲基噻唑-2-基)-3-溴苯甲酰胺”结构的包含噻唑环的衍生物已证明具有有希望的抗菌特性。例如,N-(5-(2-(5-(芳基亚烯基)-4-氧代-3-苯基噻唑烷-2-亚烯基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺对革兰氏阳性和革兰氏阴性细菌均表现出显着的体外抗菌活性,以及对真菌菌株的抑制作用,表明它们在针对微生物疾病的治疗干预中具有潜力(Desai, Rajpara, & Joshi, 2013)。
抗癌应用
对与“N-(5-乙酰基-4-甲基噻唑-2-基)-3-溴苯甲酰胺”具有共同骨架的苯并噻唑衍生物的研究揭示了它们作为抗癌剂的潜力。研究发现,某些苯并噻唑酰腙表现出可能的抗癌活性,促使合成新化合物以研究它们对各种癌细胞系的功效(Osmaniye et al., 2018)。
抗高血压和 α 受体阻滞剂
噻唑衍生物也因其潜在的抗高血压 α 受体阻滞活性而被探索。从 2-(噻唑-2-基氨基甲酰基)乙酸甲酯开始合成的化合物已证明具有良好的抗高血压 α 受体阻滞活性且毒性低,表明它们在开发治疗高血压方面很有用(Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。
激酶抑制剂应用
噻唑衍生物在合成激酶抑制剂(如尼达尼布和赫斯帕丁)中的应用表明“N-(5-乙酰基-4-甲基噻唑-2-基)-3-溴苯甲酰胺”衍生物在治疗与激酶活性相关的疾病中具有潜力。这些化合物已使用有效的方法合成,产生的产品表现出有希望的生物活性(Marek, Váňa, Svoboda, & Hanusek, 2021)。
未来方向
The data revealed that most of the derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)-3-bromobenzamide” are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that these compounds have potential for future research and development in the field of drug discovery .
属性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c1-7-11(8(2)17)19-13(15-7)16-12(18)9-4-3-5-10(14)6-9/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCGTACDLUARFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)Br)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。